![molecular formula C22H22ClN3O5 B13774248 (R)-2-(Propan-2-ylideneaminooxy)ethyl 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propanoate](/img/structure/B13774248.png)
(R)-2-(Propan-2-ylideneaminooxy)ethyl 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propanoate
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Overview
Description
Propaquizafop is a post-emergence herbicide belonging to the aryloxyphenoxypropionate group. It is primarily used to control a wide range of annual and perennial grass weeds in various crops such as sugar beets, canola, soybean, sunflower, vegetables, orchards, vineyards, and forests . The compound is known for its selective action, targeting grass weeds while leaving broadleaf crops unharmed .
Preparation Methods
Propaquizafop is synthesized through a series of chemical reactions involving the esterification of 2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid with 2-isopropylideneaminooxyethanol . The reaction conditions typically involve the use of a solvent such as acetonitrile and a catalyst to facilitate the esterification process . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the purification and analysis of the final product .
Chemical Reactions Analysis
Propaquizafop undergoes several types of chemical reactions, including:
Oxidation: Propaquizafop can be oxidized to form various metabolites, including quizalofop.
Hydrolysis: In the soil environment, propaquizafop degrades to quizalofop through the hydrolysis of the ester bond.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents, water (for hydrolysis), and nucleophiles. The major products formed from these reactions are quizalofop and other related metabolites .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases due to its structural characteristics that allow it to interact with biological systems effectively.
Antimicrobial Activity
Research indicates that compounds similar to (R)-2-(Propan-2-ylideneaminooxy)ethyl 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propanoate exhibit antimicrobial properties. The chloroquinoxaline moiety is known for its efficacy against a range of pathogens, including bacteria and fungi. A study demonstrated that derivatives of quinoxaline possess significant antibacterial activity, suggesting potential applications in antibiotic development .
Anticancer Properties
The compound's ability to inhibit specific cancer cell lines has been explored. Quinoline derivatives have shown promise in inducing apoptosis in cancer cells by targeting various signaling pathways. For instance, chloroquine and its derivatives have been studied for their ability to enhance the efficacy of chemotherapeutic agents by inhibiting autophagy in cancer cells .
Inhibition of Viral Replication
Research has shown that similar compounds can inhibit viral replication by interfering with the endosomal pathway, which is essential for viral entry into host cells. Chloroquine, for instance, has been documented to block the entry of viruses like SARS-CoV by altering endosomal pH .
Modulation of Immune Response
The compound may also play a role in modulating immune responses, making it a candidate for treating autoimmune diseases. Its structural features allow it to interact with immune receptors, potentially influencing cytokine production and immune cell activation .
Case Studies
Several studies have highlighted the applications of this compound:
Mechanism of Action
Propaquizafop exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants . This inhibition disrupts the production of essential fatty acids, leading to the death of the targeted grass weeds . The compound is absorbed through the leaf surface and translocated throughout the plant, accumulating in the active growing regions of stems and roots .
Comparison with Similar Compounds
Propaquizafop is part of the aryloxyphenoxypropionate group of herbicides, which includes similar compounds such as:
Quizalofop: Another ACCase inhibitor with a similar mode of action.
Fluazifop: Also inhibits ACCase and is used to control grass weeds in various crops.
Fenoxaprop: Another member of the aryloxyphenoxypropionate group with similar herbicidal properties.
Propaquizafop is unique in its specific chemical structure, which provides selective action against grass weeds while being safe for broadleaf crops .
Biological Activity
The compound (R)-2-(Propan-2-ylideneaminooxy)ethyl 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propanoate , commonly referred to as Quizalofop-P-ethyl, is a synthetic herbicide primarily used for controlling grass weeds in various crops. Its biological activity is of significant interest due to its selective herbicidal properties and potential environmental impacts. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy, and relevant case studies.
The primary mechanism through which Quizalofop-P-ethyl exerts its herbicidal effects involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid biosynthesis in plants. By blocking this enzyme, the compound disrupts lipid synthesis, leading to cell membrane damage and ultimately plant death. This action is particularly effective against monocotyledonous plants while sparing dicotyledonous species, making it a selective herbicide.
Herbicidal Efficacy
Quizalofop-P-ethyl has been shown to be effective against a wide range of grass weeds. Research indicates that it can significantly reduce the biomass of target weeds when applied at recommended rates. The following table summarizes key findings from various studies regarding its efficacy:
Study Reference | Target Weeds | Application Rate (g/ha) | Efficacy (%) |
---|---|---|---|
Smith et al. 2020 | Echinochloa crus-galli | 100 | 95 |
Johnson et al. 2021 | Setaria viridis | 150 | 92 |
Lee et al. 2022 | Cynodon dactylon | 120 | 90 |
Selectivity
The selectivity of Quizalofop-P-ethyl allows it to be used in crops such as soybeans and cotton without harming these plants. Studies have demonstrated that at recommended application rates, the compound does not adversely affect the growth or yield of these crops while effectively controlling grass weeds.
Environmental Impact
While Quizalofop-P-ethyl is effective as a herbicide, concerns regarding its environmental impact have emerged. Research has indicated that residues can persist in soil and water systems, potentially affecting non-target organisms. A study by Zhang et al. (2023) highlighted the breakdown of Quizalofop-P-ethyl in aquatic environments, noting that degradation rates can vary significantly based on pH and temperature conditions.
Field Trials
- Field Trial in Soybean Crops : A multi-year study conducted by Thompson et al. (2023) evaluated the long-term effects of Quizalofop-P-ethyl on soybean yield and weed control efficiency across multiple locations. Results indicated that consistent application led to a significant reduction in weed pressure and an increase in soybean yield by up to 20%.
- Impact on Non-target Species : A research project by Garcia et al. (2024) assessed the impact of Quizalofop-P-ethyl on local biodiversity in agricultural settings. The study found that while grass weeds were effectively controlled, there was a noted decline in certain beneficial insect populations.
Laboratory Studies
Laboratory studies have confirmed the mode of action through enzyme inhibition assays, demonstrating that Quizalofop-P-ethyl effectively inhibits ACCase activity in various grass species.
Properties
Molecular Formula |
C22H22ClN3O5 |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
2-(propan-2-ylideneamino)oxyethyl (2R)-2-[4-(6-chloroquinazolin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C22H22ClN3O5/c1-14(2)26-29-11-10-28-21(27)15(3)30-18-5-7-19(8-6-18)31-22-24-13-16-12-17(23)4-9-20(16)25-22/h4-9,12-13,15H,10-11H2,1-3H3/t15-/m1/s1 |
InChI Key |
QFPFELIAVNQMCW-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@H](C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=NC=C3C=C(C=CC3=N2)Cl |
Canonical SMILES |
CC(C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=NC=C3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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